molecular formula C9H8ClNO5S2 B6124878 (6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate

(6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate

Cat. No.: B6124878
M. Wt: 309.7 g/mol
InChI Key: MBGJBYHXAJHSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate is a chemical compound that belongs to the class of benzoxathiol derivatives It is characterized by the presence of a chloro group, an oxo group, and a dimethylsulfamate group attached to a benzoxathiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at low temperatures (0–5°C) and monitored using thin layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoxathiol derivatives.

Scientific Research Applications

(6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: (6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate is unique due to the presence of the dimethylsulfamate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(6-chloro-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5S2/c1-11(2)18(13,14)16-6-4-8-7(3-5(6)10)15-9(12)17-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGJBYHXAJHSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C2C(=C1)SC(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.